molecular formula C35H53N11O6 B14220344 L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 722473-74-7

L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14220344
CAS No.: 722473-74-7
M. Wt: 723.9 g/mol
InChI Key: DLSAAJXZMGNXBW-CISYKLKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of five amino acids: leucine, tryptophan, histidine, leucine, and ornithine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with automated synthesizers playing a crucial role in scaling up production.

Chemical Reactions Analysis

Types of Reactions

Peptides like L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: Oxidative modifications can occur at the tryptophan and histidine residues.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

Peptides like L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine have diverse applications in scientific research:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating peptide interactions with proteins and cell membranes.

    Medicine: Exploring therapeutic potentials, such as antimicrobial or anticancer activities.

    Industry: Developing peptide-based materials and sensors.

Mechanism of Action

The mechanism of action for peptides like L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, binding to a receptor might trigger a signaling cascade that alters cellular functions.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-L-ornithine: Similar structure but without the diaminomethylidene modification.

    L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-L-lysine: Substitution of ornithine with lysine.

    L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-L-arginine: Substitution of ornithine with arginine.

Uniqueness

L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

722473-74-7

Molecular Formula

C35H53N11O6

Molecular Weight

723.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C35H53N11O6/c1-19(2)12-24(36)30(47)44-28(14-21-16-41-25-9-6-5-8-23(21)25)32(49)46-29(15-22-17-39-18-42-22)33(50)45-27(13-20(3)4)31(48)43-26(34(51)52)10-7-11-40-35(37)38/h5-6,8-9,16-20,24,26-29,41H,7,10-15,36H2,1-4H3,(H,39,42)(H,43,48)(H,44,47)(H,45,50)(H,46,49)(H,51,52)(H4,37,38,40)/t24-,26-,27-,28-,29-/m0/s1

InChI Key

DLSAAJXZMGNXBW-CISYKLKFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.